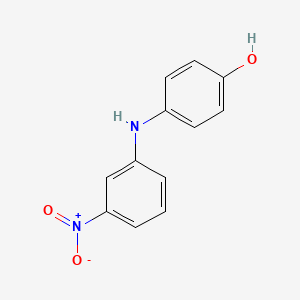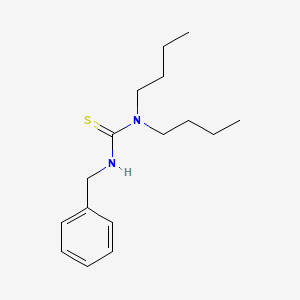
N'-Benzyl-N,N-dibutylthiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-Benzyl-N,N-dibutylthiourea is an organic compound belonging to the class of thioureas Thioureas are characterized by the presence of a sulfur atom double-bonded to a carbon atom, which is also bonded to two nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Reaction of Benzylamine with Carbon Disulfide: One common method involves the reaction of benzylamine with carbon disulfide in the presence of alumina.
Reaction of Benzylamine and Benzyl Isothiocyanate: Another method involves the reaction of benzylamine with benzyl isothiocyanate.
Industrial Production Methods
Industrial production methods for N’-benzyl-N,N-dibutylthiourea often involve large-scale synthesis using the above-mentioned routes. The reactions are typically optimized for higher yields and purity, and the products are subjected to rigorous quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: N’-Benzyl-N,N-dibutylthiourea can undergo oxidation reactions, where the sulfur atom is oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions involve the conversion of the thiourea group to a thiol group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), peracids.
Reduction: Lithium aluminum hydride (LiAlH4).
Substitution: Sodium hydride (NaH), alkyl halides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Various substituted thiourea derivatives.
Applications De Recherche Scientifique
N’-Benzyl-N,N-dibutylthiourea has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of N’-benzyl-N,N-dibutylthiourea involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This interaction can affect various cellular pathways, including those involved in cell proliferation and apoptosis .
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N’-Dibutylthiourea: A closely related compound with similar structural features but lacking the benzyl group.
N,N’-Diethylthiourea: Another thiourea derivative with ethyl groups instead of butyl groups.
Uniqueness
N’-Benzyl-N,N-dibutylthiourea is unique due to the presence of the benzyl group, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
66030-30-6 |
|---|---|
Formule moléculaire |
C16H26N2S |
Poids moléculaire |
278.5 g/mol |
Nom IUPAC |
3-benzyl-1,1-dibutylthiourea |
InChI |
InChI=1S/C16H26N2S/c1-3-5-12-18(13-6-4-2)16(19)17-14-15-10-8-7-9-11-15/h7-11H,3-6,12-14H2,1-2H3,(H,17,19) |
Clé InChI |
QYVWYPQWSRKHNF-UHFFFAOYSA-N |
SMILES canonique |
CCCCN(CCCC)C(=S)NCC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[Methyl(phenyl)amino]-6-phenyl-4H-1,3-oxazin-4-one](/img/structure/B14475889.png)
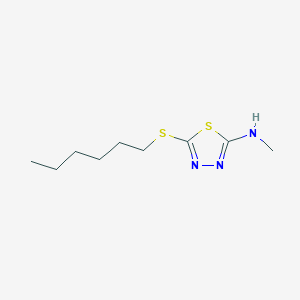
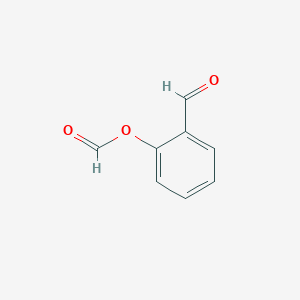
![3-[3-(3,4-Dihydronaphthalen-2-yloxy)propoxy]-1,2-dihydronaphthalene](/img/structure/B14475904.png)
![8-Acetyl-6,8,10,11-tetrahydroxy-1-[(propan-2-yl)oxy]-7,8,9,10-tetrahydrotetracene-5,12-dione](/img/structure/B14475906.png)
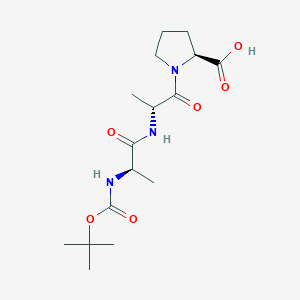
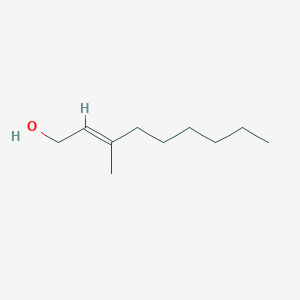
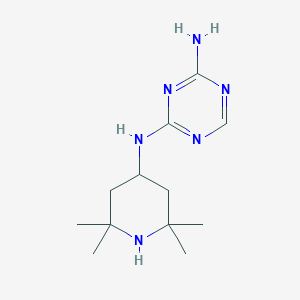

![Bicyclo[5.2.0]non-7-ene](/img/structure/B14475932.png)
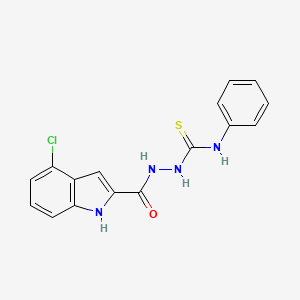
![2-{[2-(2,4-Dichlorophenoxy)ethyl]sulfanyl}-1,3-benzothiazole](/img/structure/B14475945.png)
![Phenol, 2,2'-[(hydroxyimino)bis(4,5-dihydro-5,3-isoxazolediyl)]bis-](/img/structure/B14475951.png)
